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Compound of Interest

Compound Name: 4-Nitrothioanisole

Cat. No.: B1212185 Get Quote

This technical guide provides a comprehensive overview of 4-Nitrothioanisole, a key

intermediate in the chemical and pharmaceutical industries. The document details its chemical

identity, physicochemical properties, synthesis protocols, and its significant role in the

development of targeted cancer therapies, specifically as a precursor to the Bruton's tyrosine

kinase (BTK) inhibitor, Pirtobrutinib. This guide is intended for researchers, scientists, and

professionals involved in drug discovery and development.

Chemical Identity: IUPAC Name and Synonyms
The nomenclature and various identifiers for 4-Nitrothioanisole are crucial for accurate

documentation and research. The standard IUPAC name for this compound is 1-

methylsulfanyl-4-nitrobenzene.[1] It is also widely known by several synonyms, which are listed

in the table below.
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Identifier Type Value

IUPAC Name 1-methylsulfanyl-4-nitrobenzene[1]

Common Name 4-Nitrothioanisole

CAS Number 701-57-5[1][2][3][4][5]

Molecular Formula C7H7NO2S[1][2][4]

Synonyms

1-(Methylthio)-4-nitrobenzene[1][2]

1-Nitro-4-(methylthio)benzene[2]

4-(Methylthio)nitrobenzene[4]

4-Nitrophenyl methyl sulfide[1][2]

Methyl 4-nitrophenyl sulfide[1][2][5]

p-Nitrophenyl methyl sulfide[2][4]

p-Nitrothioanisole[2][4]

Benzene, 1-(methylthio)-4-nitro-[1][2]

methyl(4-nitrophenyl)sulfane[2][4]

Physicochemical and Toxicological Properties
A thorough understanding of the physicochemical and toxicological properties of 4-
Nitrothioanisole is essential for its safe handling, application in synthesis, and for predicting its

behavior in various chemical environments.

Physical and Chemical Properties
4-Nitrothioanisole is a light yellow to brown crystalline solid at room temperature with a

characteristic faint sulfurous or strong odor.[2] It is sparingly soluble in water but soluble in

organic solvents such as toluene.[2][6][7]
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Property Value

Molecular Weight 169.20 g/mol [1][5]

Melting Point 66-69 °C (lit.) or 68-72 °C (lit.)[4][6][8]

Boiling Point 140 °C at 2 mmHg[4][6]

Density 1.2391 g/cm³[4]

Refractive Index 1.6401 (estimate)[4]

Flash Point 128.8 °C[6]

Water Solubility Sparingly soluble/Insoluble[2]

Solubility in other solvents Soluble in Toluene[6][7]

Appearance Light yellow to brown solid[2]

Spectral Data
Spectroscopy Type Observed Peaks/Signals

¹H-NMR (400 MHz, d4-MeOD)
δ (ppm): 8.16 (d, J = 9.0 Hz, 2H), 7.42 (d, J =

9.0 Hz, 2H), 2.59 (s, 3H)[5]

IR Spectroscopy

The IR spectrum of the related compound 4-

nitrothiophenol shows a prominent NO2

symmetric stretching vibration band at 1336

cm⁻¹.

Toxicological Profile
4-Nitrothioanisole is considered moderately toxic and should be handled with appropriate

safety precautions.[2] It is harmful if swallowed, inhaled, or in contact with skin.[2] Direct

contact may cause skin and eye irritation.[2] Prolonged or repeated exposure could potentially

lead to liver or kidney damage.[2] There is currently insufficient evidence to classify it as a

carcinogen by major regulatory agencies.[2]
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Experimental Protocols: Synthesis of 4-
Nitrothioanisole
The synthesis of 4-Nitrothioanisole is well-documented, with various methods developed to

improve yield and purity. A notable and efficient method is a one-vessel process that avoids the

isolation of intermediates.[9][10]

One-Vessel Synthesis from 4-Nitrochlorobenzene
This process involves the successive reaction of 4-nitrochlorobenzene with sodium disulfide

(Na₂S₂), followed by an alkaline sodium sulfide (Na₂S) solution and a methylating agent.[9][10]

This method is advantageous for its high yield (over 90%) and the high purity of the final

product, which often allows for its direct use in subsequent reactions without extensive

purification.[10]

Materials:

4-Nitrochlorobenzene

Sodium sulfide trihydrate (Na₂S·3H₂O)

Sulfur

Methanol

Sodium hydroxide (NaOH) or sodium methylate

Methyl chloride (or another methylating agent)

Chlorobenzene (for workup)

Procedure:

A solution of 4-nitrochlorobenzene in methanol is prepared and warmed to approximately 50-

70 °C.[9]

A hot methanolic solution of sodium disulfide (prepared from sodium sulfide and sulfur) is

added to the 4-nitrochlorobenzene solution. The reaction is typically allowed to proceed for
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about 2 hours at reflux temperature.[9]

An alkaline solution of sodium sulfide (prepared from sodium sulfide and sodium hydroxide in

methanol) is then added to the reaction mixture. This is also maintained at reflux temperature

for about 1 hour.[11]

After cooling the mixture, a methylating agent such as methyl chloride is introduced.[9]

The product is worked up by distilling off the methanol, adding chlorobenzene, and filtering to

remove inorganic salts. The final product, 4-Nitrothioanisole, is obtained by distillation of

the filtrate.[12]

Below is a graphical representation of the synthesis workflow.
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One-Vessel Synthesis of 4-Nitrothioanisole

4-Nitrochlorobenzene in Methanol

Add Na2S2 in Methanol
(50-70 °C, 2h reflux)

Add alkaline Na2S in Methanol
(reflux, 1h)

Methylation with CH3Cl

Workup:
- Distill off Methanol

- Add Chlorobenzene
- Filter salts

Final Product:
4-Nitrothioanisole

Click to download full resolution via product page

Caption: Experimental workflow for the one-vessel synthesis of 4-Nitrothioanisole.

Application in Drug Development: Synthesis of
Pirtobrutinib
4-Nitrothioanisole serves as a crucial pharmaceutical intermediate.[3] One of its significant

applications is in the synthesis of Pirtobrutinib (Jaypirca), a highly selective, non-covalent
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Bruton's tyrosine kinase (BTK) inhibitor.[2][3][6] Pirtobrutinib is used in the treatment of adult

patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic

leukemia (CLL).[3]

Pirtobrutinib's Mechanism of Action and the B-Cell
Receptor (BCR) Signaling Pathway
Pirtobrutinib functions by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell

receptor (BCR) signaling pathway.[2][6] This pathway is vital for the proliferation, trafficking,

and survival of B-cells.[1] In many B-cell malignancies, the BCR signaling pathway is

constitutively active, leading to uncontrolled B-cell growth.[2]

By binding to BTK, Pirtobrutinib blocks its kinase activity, thereby inhibiting downstream

signaling molecules such as PLCγ2, AKT, and NF-κB.[2] This disruption of the BCR signaling

cascade ultimately leads to the inhibition of malignant B-cell proliferation and induces apoptosis

(programmed cell death).[2][11] A key advantage of Pirtobrutinib is its non-covalent, reversible

binding to BTK, which allows it to be effective against tumors that have developed resistance to

covalent BTK inhibitors (like ibrutinib) through mutations at the C481 binding site.[1][2]

The following diagram illustrates the B-cell receptor signaling pathway and the inhibitory action

of Pirtobrutinib.
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B-Cell Receptor (BCR) Signaling Pathway
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Caption: The B-cell receptor signaling pathway and the inhibitory effect of Pirtobrutinib on BTK.

Conclusion
4-Nitrothioanisole is a versatile chemical intermediate with significant applications in the

pharmaceutical industry, most notably in the synthesis of the BTK inhibitor Pirtobrutinib. Its

well-defined chemical properties and established synthesis protocols make it a valuable

compound for researchers and drug development professionals. A comprehensive

understanding of its characteristics and applications is crucial for leveraging its full potential in

the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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